Acetic acid;4-ethenylpyridine
Description
Acetic acid;4-ethenylpyridine refers to a molecular complex or co-formulation of acetic acid (CH₃COOH) and 4-ethenylpyridine (C₇H₇N). Acetic acid is a simple carboxylic acid widely used in industrial and biochemical processes, such as vinegar production and polymer synthesis . 4-Ethenylpyridine is a pyridine derivative with a vinyl substituent, known for its volatility and association with undesirable odors in lower-quality food products, such as olives .
Properties
CAS No. |
76741-72-5 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
acetic acid;4-ethenylpyridine |
InChI |
InChI=1S/C7H7N.C2H4O2/c1-2-7-3-5-8-6-4-7;1-2(3)4/h2-6H,1H2;1H3,(H,3,4) |
InChI Key |
FOSQNSTXNUWWJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C=CC1=CC=NC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-ethenylpyridine can be achieved through various methods. One common approach involves the reaction of 4-ethenylpyridine with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to a specific temperature to facilitate the reaction. The resulting product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes. One method includes the catalytic reaction of 4-ethenylpyridine with acetic acid in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid. The reaction is carried out in a reactor under controlled temperature and pressure conditions to maximize yield and purity. The final product is then subjected to purification steps, such as distillation or chromatography, to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-ethenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, amines) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, substituted pyridines.
Scientific Research Applications
Acetic acid;4-ethenylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of acetic acid;4-ethenylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. In biological systems, it may interact with proteins or nucleic acids, affecting their structure and function. The exact mechanism depends on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Physical Properties of Key Compounds
Table 2: Functional Group Impact on Reactivity
| Compound | Functional Groups | Reactivity Profile |
|---|---|---|
| Acetic acid | Carboxylic acid | Acid-catalyzed esterification, neutralization |
| 4-Ethenylpyridine | Pyridine ring, vinyl group | Electrophilic substitution, polymerization |
| Ethyl 4-pyridylacetate | Ester, pyridine | Hydrolysis, nucleophilic acyl substitution |
| 4-(2-Aminoethyl)pyridine | Pyridine, amine | Schiff base formation, coordination chemistry |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
